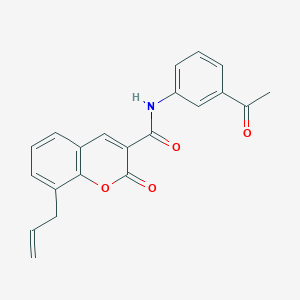![molecular formula C18H21N3O2 B5738326 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 receptor tyrosine kinase. HER2 is a member of the epidermal growth factor receptor family and is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancer. TAK-285 has shown promise as a potential therapeutic agent for these cancers due to its ability to inhibit HER2 signaling.
Wirkmechanismus
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide works by binding to the ATP-binding site of the HER2 receptor tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in HER2 signaling and ultimately, a decrease in tumor growth.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HER2 signaling, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its specificity for the HER2 receptor tyrosine kinase. This specificity allows for targeted inhibition of HER2 signaling, which may lead to fewer side effects compared to other cancer therapies. However, one limitation of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide. One area of interest is the development of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide analogs with improved pharmacokinetic properties. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide may be effective in combination with other targeted therapies for cancer. Finally, further studies are needed to determine the optimal dosing and administration of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide in clinical settings.
Synthesemethoden
The synthesis of 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then converted into 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide through a series of additional steps. The overall synthesis is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to effectively inhibit HER2 signaling and tumor growth. Additionally, 3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-10-12-21(13-11-20)16-6-4-15(5-7-16)19-18(22)9-8-17-3-2-14-23-17/h2-9,14H,10-13H2,1H3,(H,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWIYNQYPNVHAH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)

![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)


![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)